2-Bromo-5-fluorobenzaldehyde

Catalog No.
S608605
CAS No.
94569-84-3
M.F
C7H4BrFO
M. Wt
203.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluorobenzaldehyde

CAS Number

94569-84-3

Product Name

2-Bromo-5-fluorobenzaldehyde

IUPAC Name

2-bromo-5-fluorobenzaldehyde

Molecular Formula

C7H4BrFO

Molecular Weight

203.01 g/mol

InChI

InChI=1S/C7H4BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H

InChI Key

CJUCIKJLMFVWIS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C=O)Br

Synonyms

2-bromo-5-fluorobenzaldehyde

Canonical SMILES

C1=CC(=C(C=C1F)C=O)Br

The exact mass of the compound 2-Bromo-5-fluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-5-fluorobenzaldehyde (CAS 94569-84-3) is a highly versatile, bifunctional aromatic building block characterized by an aldehyde group, an ortho-bromine atom, and a meta-fluorine atom. In industrial and pharmaceutical procurement, it is primarily sourced as the critical precursor for 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (the active pharmaceutical ingredient Tavaborole) and related boron-containing therapeutics[1]. The compound's specific substitution pattern enables sequential site-selective functionalization: the aldehyde undergoes reductive aminations or condensations, while the ortho-bromine serves as a handle for transition-metal-catalyzed cross-coupling or lithiation-borylation sequences. As a solid at room temperature, it offers excellent handling characteristics for large-scale synthetic workflows compared to liquid analogs .

Substituting 2-bromo-5-fluorobenzaldehyde with generic alternatives fundamentally disrupts both synthetic routing and downstream pharmaceutical efficacy. Using the unfluorinated baseline, 2-bromobenzaldehyde, yields a non-fluorinated benzoxaborole core that lacks the optimized target binding affinity, metabolic stability, and cell penetration required for clinical efficacy against fungal leucyl-tRNA synthetase [1]. Conversely, attempting to use the isomer 5-bromo-2-fluorobenzaldehyde alters the relative positions of the reactive sites, completely changing the regiochemistry of the subsequent borylation and cyclization steps. This makes it impossible to form the required 5-fluoro-benzoxaborole architecture, rendering such isomers useless for this specific procurement objective [2].

Precursor Essentiality for High-Potency Benzoxaborole Therapeutics

The synthesis of the FDA-approved antifungal Tavaborole strictly requires 2-bromo-5-fluorobenzaldehyde to install the critical 5-fluoro substitution on the benzoxaborole core. Studies demonstrate that benzoxaboroles derived from this specific fluorinated precursor exhibit potent minimum inhibitory concentrations (MIC) of 0.25–1 µg/mL against major pathogens like T. rubrum and T. mentagrophytes. In contrast, utilizing the unfluorinated 2-bromobenzaldehyde yields derivatives with substantially reduced target binding to leucyl-tRNA synthetase, failing to meet the therapeutic threshold [1].

Evidence DimensionDownstream Antifungal Potency (MIC against T. rubrum)
Target Compound DataYields Tavaborole (MIC 0.25–1 µg/mL)
Comparator Or Baseline2-Bromobenzaldehyde (Yields non-fluorinated analog with sub-therapeutic efficacy)
Quantified DifferenceCritical requirement for sub-microgram/mL MIC efficacy
ConditionsIn vitro antifungal screening against dermatophytes

Procurement for benzoxaborole-based API manufacturing must specify the 5-fluoro derivative, as the fluorine atom is strictly required for the drug's mechanism of action and clinical viability.

Physical State and Industrial Handling Efficiency

For bulk procurement and scale-up manufacturing, the physical state of the aldehyde precursor significantly impacts process engineering. 2-Bromo-5-fluorobenzaldehyde is a crystalline solid at room temperature with a melting point of 51–56 °C. In contrast, the baseline unfluorinated comparator, 2-bromobenzaldehyde, is a liquid with a melting point of 16–19 °C [1]. The solid state of the fluorinated compound facilitates easier weighing, transfer, and storage without the need for specialized liquid-handling pumps or strict temperature controls to prevent freezing/thawing cycles during winter transport .

Evidence DimensionMelting Point / Physical State at 25 °C
Target Compound Data51–56 °C (Solid)
Comparator Or Baseline2-Bromobenzaldehyde: 16–19 °C (Liquid)
Quantified Difference~35 °C higher melting point, ensuring solid state at standard ambient temperatures
ConditionsStandard atmospheric pressure, room temperature handling (20-25 °C)

Solid precursors reduce handling complexity, improve dispensing accuracy, and lower storage costs in large-scale pharmaceutical manufacturing.

Compatibility with Multicomponent Heterocycle Synthesis

2-Bromo-5-fluorobenzaldehyde is highly effective in copper-catalyzed one-pot, three-component reactions for synthesizing substituted 2H-indazoles. When reacted with primary amines and sodium azide, the compound undergoes consecutive condensation and C-N/N-N bond formations. While 2-bromobenzaldehyde also undergoes this reaction, utilizing 2-bromo-5-fluorobenzaldehyde directly installs a fluorine atom on the resulting indazole core—a structural modification that is highly challenging to achieve post-cyclization and is highly prized for improving metabolic stability in drug discovery programs [1].

Evidence DimensionDirect access to fluorinated heterocycles
Target Compound DataYields 5-fluoro-2H-indazoles in a single pot
Comparator Or Baseline2-Bromobenzaldehyde (Yields unfluorinated 2H-indazoles)
Quantified DifferenceEliminates the need for multi-step post-cyclization fluorination
ConditionsCuI/TMEDA catalyzed reaction with NaN3 and amines at 120 °C in DMSO

Selecting the pre-fluorinated building block streamlines the synthesis of metabolically stable indazole libraries, saving significant time and reagent costs.

Active Pharmaceutical Ingredient (API) Manufacturing

Essential starting material for the commercial synthesis of Tavaborole (AN2690) and other benzoxaborole-based antifungal agents, where the 5-fluoro substitution is non-negotiable for target binding and clinical efficacy [1].

Fluorinated Heterocycle Library Generation

Ideal precursor for the one-pot synthesis of 5-fluoro-2H-indazoles via copper-catalyzed multicomponent coupling, providing direct access to metabolically stable scaffolds for drug discovery without the need for complex late-stage fluorination [2].

GABA-A Receptor Modulator Synthesis

Utilized as a cross-coupling partner (e.g., via Suzuki coupling) in the development of imidazopyridazine derivatives, where the fluorine atom modulates the electronic properties and lipophilicity of the biaryl system [3].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (11.11%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (11.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (11.11%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (77.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2-Bromo-5-fluorobenzaldehyde

Dates

Last modified: 08-15-2023

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